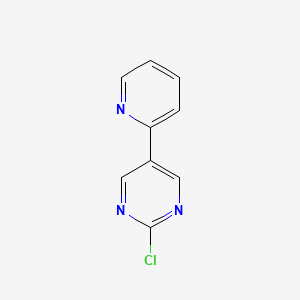
2-Chloro-5-(pyridin-2-yl)pyrimidine
描述
2-Chloro-5-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds at elevated temperatures, typically around 80-100°C, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents are often sourced in bulk, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-5-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyridine and pyrimidine rings can undergo oxidation or reduction under specific conditions.
Coupling reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Aminated derivatives: Formed by nucleophilic substitution with amines.
Thiolated derivatives: Formed by nucleophilic substitution with thiols.
Coupled products: Formed by cross-coupling reactions with various aryl or alkyl groups.
科学研究应用
2-Chloro-5-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Material science: Utilized in the development of organic semiconductors and other advanced materials.
Agricultural chemistry: Investigated for its potential use in the synthesis of agrochemicals such as fungicides and herbicides.
作用机制
The mechanism of action of 2-Chloro-5-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit dihydrofolate reductase, thereby reducing the synthesis of nucleotides necessary for DNA replication and cell division . This makes it a potential candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of a pyridin-2-yl group.
2-Chloro-4-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridin-2-yl group at a different position.
2-Chloro-5-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridin-3-yl group instead of pyridin-2-yl.
Uniqueness
2-Chloro-5-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with unique properties.
属性
CAS 编号 |
374927-80-7 |
|---|---|
分子式 |
C9H6ClN3 |
分子量 |
191.62 g/mol |
IUPAC 名称 |
2-chloro-5-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h1-6H |
InChI 键 |
QKHVYVWUZZAQBC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |
规范 SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














